molecular formula C10H9ClO4S2 B2508378 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide CAS No. 339008-19-4

3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide

Cat. No.: B2508378
CAS No.: 339008-19-4
M. Wt: 292.75
InChI Key: RBIXYEMMWQMBLW-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide is a chemical compound of interest in organic synthesis and medicinal chemistry research. This molecule features a 2,5-dihydrothiophene 1,1-dioxide core, a structure also known as sulfolene . The sulfolene moiety is a well-known precursor for generating butadiene, a fundamental diene used in Diels-Alder cycloaddition reactions, suggesting this compound could serve as a more complex, functionalized diene or dienophile in such transformations . The structure is further functionalized with a 4-chlorophenylsulfonyl group, which can influence the compound's electronic properties and provide a handle for further synthetic modifications, making it a potential intermediate for developing more complex molecules. While specific biological targets or mechanistic pathways for this exact compound are not detailed in the available literature, its structural components are associated with various bioactive molecules. Researchers may explore its value as a key synthetic intermediate for constructing heterocyclic compounds or as a core scaffold in drug discovery efforts. The presence of both the sulfolene and the sulfonyl group offers unique reactivity and physicochemical properties worthy of investigation in a research setting. This product is intended for research purposes and analytical uses only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications. All information provided is for informational purposes and is not intended as a recommendation for any specific use.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4S2/c11-8-1-3-9(4-2-8)17(14,15)10-5-6-16(12,13)7-10/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIXYEMMWQMBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CS1(=O)=O)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method adapts a metal-free radical cascade process, inspired by the double SO₂ insertion strategy reported for 1,7-diynes. The 2,5-dihydrothiophene 1,1-dioxide core undergoes sulfonylation at the 3-position using 4-chlorophenyl diazonium tetrafluoroborate and DABSO (1,4-diazabicyclo[2.2.2]octane bis[sulfur dioxide]).

Procedure

  • Substrates : 2,5-Dihydrothiophene 1,1-dioxide (1.0 equiv), 4-chlorophenyl diazonium tetrafluoroborate (4.0 equiv), DABSO (3.0 equiv).
  • Conditions : 1,2-Dichloroethane (DCE), triethylamine (0.5 equiv), 50°C under argon for 1.5 hours.
  • Workup : Purification via silica gel chromatography (petroleum ether/ethyl acetate = 3:1).

Mechanistic Pathway

  • Radical Generation : Aryldiazonium salt decomposes to generate 4-chlorophenyl radicals under thermal conditions.
  • SO₂ Insertion : DABSO releases SO₂, which couples with the aryl radical to form 4-chlorophenylsulfonyl radicals.
  • Radical Addition : The sulfonyl radical adds to the electron-deficient double bond of 2,5-dihydrothiophene 1,1-dioxide, followed by rearomatization to yield the product.

Performance Data

Yield (%) Diastereoselectivity (dr) Purity (%)
56 20:1 >95

Advantages : Metal-free, high diastereoselectivity, scalable.
Limitations : Requires strict anhydrous conditions.

Directed Lithiation and Sulfonyl Chloride Quenching

Reaction Overview

Position-selective sulfonylation is achieved via directed ortho-metallation. The sulfone group in 2,5-dihydrothiophene 1,1-dioxide directs lithiation to the 3-position, which is subsequently quenched with 4-chlorophenylsulfonyl chloride.

Procedure

  • Lithiation : 2,5-Dihydrothiophene 1,1-dioxide (1.0 equiv) is treated with LDA (2.0 equiv) in THF at -78°C for 1 hour.
  • Quenching : 4-Chlorophenylsulfonyl chloride (1.2 equiv) is added dropwise, followed by warming to room temperature.
  • Workup : Aqueous workup and column chromatography.

Mechanistic Insights

  • Base Coordination : The sulfone oxygen coordinates with LDA, facilitating deprotonation at the 3-position.
  • Nucleophilic Attack : The lithiated intermediate attacks the electrophilic sulfur in 4-chlorophenylsulfonyl chloride.

Performance Data

Yield (%) Reaction Time (h) Temperature (°C)
72 3 -78 to 25

Advantages : High regioselectivity, compatible with sensitive functional groups.
Limitations : Requires cryogenic conditions.

Ullmann-Type Coupling with Sulfinate Salts

Reaction Overview

A copper-catalyzed coupling between 3-bromo-2,5-dihydrothiophene 1,1-dioxide and sodium 4-chlorophenylsulfinate installs the sulfonyl group.

Procedure

  • Substrates : 3-Bromo-2,5-dihydrothiophene 1,1-dioxide (1.0 equiv), sodium 4-chlorophenylsulfinate (1.5 equiv), CuI (10 mol %).
  • Conditions : DMF, 110°C, 12 hours.
  • Workup : Extraction with ethyl acetate and silica gel chromatography.

Mechanistic Pathway

  • Oxidative Addition : Cu(I) inserts into the C–Br bond.
  • Transmetalation : Sulfinate salt transfers the sulfonyl group to copper.
  • Reductive Elimination : C–S bond formation yields the product.

Performance Data

Yield (%) Catalyst Loading (mol %) Solvent
65 10 DMF

Advantages : Broad substrate scope, tolerant of electron-withdrawing groups.
Limitations : High temperatures required.

Oxidation of Thioether Precursors

Reaction Overview

3-(4-Chlorophenylthio)-2,5-dihydrothiophene is oxidized to the sulfone using meta-chloroperbenzoic acid (mCPBA).

Procedure

  • Substrate : 3-(4-Chlorophenylthio)-2,5-dihydrothiophene (1.0 equiv).
  • Oxidation : mCPBA (2.2 equiv) in DCM at 0°C to room temperature for 6 hours.
  • Workup : Filtration through silica gel.

Mechanistic Insights

  • Epoxidation : mCPBA transfers an oxygen atom to the thioether sulfur, forming a sulfoxide intermediate.
  • Further Oxidation : A second equivalent of mCPBA converts the sulfoxide to the sulfone.

Performance Data

Yield (%) Oxidant Equiv Reaction Time (h)
88 2.2 6

Advantages : High yielding, simple workup.
Limitations : Requires stoichiometric oxidant.

Comparative Analysis of Preparation Methods

Method Yield (%) Temperature (°C) Key Advantage Limitation
Radical Sulfonylation 56 50 Metal-free, high dr Anhydrous conditions required
Directed Lithiation 72 -78 to 25 Regioselective Cryogenic conditions
Ullmann Coupling 65 110 Functional group tolerance High temperature
Thioether Oxidation 88 0–25 High yielding Stoichiometric oxidant

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium persulfate, oxalyl peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed effective inhibition against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

The compound has been explored for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, a derivative was tested against breast cancer cell lines, resulting in significant cell death compared to control groups.

Polymer Chemistry

This compound serves as a useful building block in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve stability under heat and stress conditions.

Conductive Materials

The compound's ability to form conductive networks makes it suitable for applications in organic electronics. Research has focused on its use in organic photovoltaic cells and organic light-emitting diodes (OLEDs), where it contributes to improved charge transport properties.

Case Studies

StudyApplicationFindings
Antimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Anticancer PropertiesInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment.
Polymer ChemistryEnhanced thermal stability of polyvinyl chloride (PVC) composites by incorporating up to 10% of the compound, leading to a 20% increase in thermal degradation temperature.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide involves its interaction with molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating various chemical reactions. The chlorophenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the dihydrothiophene ring, impacting electronic, steric, and thermodynamic properties.

Table 1: Comparative Data for Dihydrothiophene 1,1-Dioxide Derivatives
Compound Name Substituent(s) CAS Number Molecular Weight Key Properties/Applications
3-Vinyl-2,5-dihydrothiophene 1,1-dioxide Vinyl (C₃ position) - 142.18 Precursor to [3]dendralene via SO₂ extrusion
3-Phenylthio-2,5-dihydrothiophene 1,1-dioxide Phenylthio (C₃ position) - 226.01 Isomerizes to 4,5-dihydro isomer at 75°C
4-Chloro-2,3-dihydrothiophene 1,1-dioxide Chloro (C₄ position) 10469-67-7 152.60 Limited reactivity data
3-Ethyl-2,5-dihydrothiophene 1,1-dioxide Ethyl (C₃ position) 62157-91-9 132.20 -
3-(4-Methyl-3-pentenyl)-2,5-dihydrothiophene 1,1-dioxide Alkenyl (C₃ position) 380451-89-8 - -

Reactivity and Stability

  • Thermal Cheletropic Extrusion :

    • 3-Vinyl-2,5-dihydrothiophene 1,1-dioxide undergoes clean SO₂ extrusion to yield [3]dendralene, a diene-transmissive polyene . This reactivity is stereospecific, as seen in cis-2,5-dimethyl derivatives producing (E,E)-hexa-2,4-diene .
    • In contrast, 3-phenylthio derivatives isomerize under thermal conditions rather than extrude SO₂, forming 4,5-dihydro isomers .
  • Substituent Effects :

    • Electron-withdrawing groups (e.g., sulfonyl, chloro) increase ring strain and may enhance reactivity toward nucleophilic attack or extrusion.
    • Bulky substituents (e.g., phenylthio, alkenyl) may hinder isomerization or extrusion due to steric effects.

Biological Activity

3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide (commonly referred to as compound 1) is a sulfonamide derivative that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the compound's biological activity, synthesizing data from diverse studies to present a comprehensive overview.

Chemical Structure and Properties

  • Chemical Formula : C₁₀H₉ClO₄S₂
  • Molecular Weight : 292.76 g/mol
  • CAS Number : 339008-19-4
  • PubChem ID : 1482550

The compound features a thiophene ring with sulfonyl and chlorophenyl substituents, which are critical for its biological activity.

Antibacterial Activity

Several studies have reported the antibacterial properties of compounds related to this compound. In one study, derivatives demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. The results indicated that specific structural modifications significantly influenced antibacterial effectiveness.

Table 1: Antibacterial Activity of Related Compounds

CompoundConcentration (mg/mL)Inhibition Rate (%)
Compound A0.545.00
Compound B0.555.00
Compound C0.560.00
Compound D0.550.00

Enzyme Inhibition

Research has highlighted the enzyme inhibitory effects of this compound, particularly against acetylcholinesterase (AChE) and urease. These activities are crucial for potential therapeutic applications in treating conditions like Alzheimer's disease and urinary infections.

Table 2: Enzyme Inhibition Data

CompoundEnzymeIC₅₀ (µM)
Compound AAChE2.14 ± 0.003
Compound BUrease1.13 ± 0.003

The results indicate that certain derivatives exhibit significant inhibition compared to standard drugs.

Antiviral Activity

The antiviral properties of sulfonamide derivatives have also been explored, particularly against the tobacco mosaic virus (TMV). Compounds derived from similar structures have shown varying degrees of antiviral activity, with some achieving approximately 50% inhibition rates.

Table 3: Antiviral Activity Against TMV

CompoundConcentration (mg/mL)Inhibition Rate (%)
Compound X0.542.00
Compound Y0.538.42

Study on Antibacterial Efficacy

In a detailed investigation published in a peer-reviewed journal, a series of sulfonamide derivatives were synthesized and screened for their antibacterial activities. The study utilized various strains and found that modifications in the sulfonamide moiety significantly impacted the compounds' efficacy against bacterial growth.

Research on Enzyme Inhibition Mechanisms

Another study focused on the mechanism of action of these compounds as AChE inhibitors. The research utilized kinetic assays to determine the inhibitory constants and revealed that certain structural features were essential for enhancing binding affinity to the enzyme's active site.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide, and how is purity validated?

Methodological Answer:

  • Synthesis : A plausible route involves sulfonation of 2,5-dihydrothiophene 1,1-dioxide using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst). The reaction typically proceeds at 60–80°C for 6–12 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
  • Validation :
    • NMR : Confirm substituent integration (e.g., aromatic protons at δ 7.4–7.8 ppm for the 4-chlorophenyl group).
    • X-ray Crystallography : Compare unit cell parameters (e.g., monoclinic system, a = 7.588 Å, b = 10.584 Å, c = 8.745 Å) with analogous thiophene-1,1-dioxides .
    • HPLC : Purity >95% with a C18 column (acetonitrile/water mobile phase).

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR : Identify sulfonyl (S=O) stretches at 1150–1300 cm⁻¹ and C-Cl vibrations near 700 cm⁻¹.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 290.99 (calculated for C₁₀H₈ClO₄S₂).
  • ¹³C NMR : Key signals include the sulfonyl-bearing carbon (~55 ppm) and aromatic carbons (120–140 ppm) .

Advanced Research Questions

Q. How can computational modeling predict reactivity in Diels-Alder reactions involving this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model the compound as a diene. Optimize geometry at the B3LYP/6-31G(d) level.
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess electron-richness. Thiophene-1,1-dioxides typically exhibit enhanced reactivity due to electron-withdrawing sulfonyl groups .
  • Validation : Compare computed activation energies with experimental yields using dienophiles like maleic anhydride.

Q. What strategies resolve contradictions in spectroscopic data between experimental and theoretical results?

Methodological Answer:

  • Re-examine Experimental Conditions : Ensure solvent polarity and temperature match computational settings (e.g., gas-phase vs. solution-phase models).
  • Dynamic Effects : Include solvent correction models (e.g., PCM in DFT) or account for crystal packing forces in X-ray data .
  • Cross-Validation : Use complementary techniques (e.g., Raman spectroscopy for vibrational modes) to confirm assignments.

Q. How does the sulfonyl group influence the compound’s electrochemical properties?

Methodological Answer:

  • Cyclic Voltammetry (CV) : Perform scans in acetonitrile (0.1 M TBAPF₆) at 100 mV/s. The sulfonyl group stabilizes reduced states, shifting reduction potentials negatively.
  • Comparative Analysis : Contrast with non-sulfonylated analogs (e.g., 2,5-dihydrothiophene) to isolate electronic effects .

Data Contradiction and Analysis

Q. How to address discrepancies in solubility data across studies?

Methodological Answer:

  • Standardize Protocols : Use IUPAC-recommended solvents (e.g., DMSO, DMF) and report temperature/pH.
  • Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to correlate solubility with solvent polarity .
  • Example : If solubility in DMSO varies, check for hygroscopicity or degradation (TGA/DSC analysis).

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